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Compound of Interest

Compound Name: C646

Cat. No.: B1668185 Get Quote

Welcome to the technical support center for C646, a potent and selective inhibitor of the

p300/CBP histone acetyltransferases (HATs). This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on experimental design,

address common challenges, and answer frequently asked questions related to the use of

C646.

Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for C646 to achieve maximum inhibition of p300/CBP?

The optimal incubation time for C646 is highly dependent on the specific experimental system,

including the cell type, the biological process being investigated, and the desired endpoint.

While a definitive universal time point cannot be provided, published studies show effective

inhibition with incubation times ranging from 6 to 72 hours.[1][2] For initial experiments, a time

course study is recommended to determine the empirical optimum for your specific model.

Q2: What is the mechanism of action for C646?

C646 is a competitive inhibitor of the p300/CBP histone acetyltransferases.[3] It functions by

competing with the acetyl-CoA binding pocket of p300, thereby preventing the transfer of acetyl

groups to histone and non-histone protein substrates. C646 has a reported Ki (inhibition

constant) of 400 nM for p300 in cell-free assays.[1][4]

Q3: What are the common cellular effects of C646 treatment?
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Treatment with C646 has been shown to induce a variety of cellular effects, including:

Cell Cycle Arrest: C646 can cause cells to arrest in the G0/G1 phase of the cell cycle.[2]

Apoptosis: The compound can induce programmed cell death in various cancer cell lines.[1]

[5][6]

Autophagy: C646 has also been observed to trigger autophagy.[1]

Modulation of Gene Expression: By inhibiting p300/CBP, C646 can alter the expression of

genes involved in inflammation, proliferation, and survival.[7]

Q4: How should I prepare and store C646?

C646 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable

solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to

store the solid compound at -20°C and the DMSO stock solution in aliquots at -20°C to

minimize freeze-thaw cycles.
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Problem Possible Cause Suggested Solution

No or low inhibition observed

Suboptimal incubation time:

The incubation period may be

too short for C646 to exert its

effects.

Perform a time-course

experiment (e.g., 6, 12, 24, 48,

72 hours) to identify the

optimal incubation time for

your specific cell line and

endpoint.

Insufficient C646

concentration: The

concentration of C646 may be

too low to effectively inhibit

p300/CBP in your system.

Conduct a dose-response

experiment with a range of

C646 concentrations (e.g., 1,

5, 10, 25, 50 µM) to determine

the IC50 value.

Poor cell health: Cells may be

unhealthy or have a slow

metabolic rate, affecting their

response to the inhibitor.

Ensure cells are healthy, in the

logarithmic growth phase, and

seeded at an appropriate

density. Use fresh culture

medium for experiments.

Incorrect readout method: The

assay used to measure

inhibition may not be sensitive

enough or appropriate for the

biological question.

Verify the suitability and

sensitivity of your assay.

Consider using orthogonal

methods to confirm your

findings (e.g., Western blot for

histone acetylation and a cell

viability assay).

High background or non-

specific effects

High C646 concentration:

Excessive concentrations of

C646 may lead to off-target

effects.

Use the lowest effective

concentration of C646 as

determined by your dose-

response experiments.

Solvent toxicity: The

concentration of the solvent

(e.g., DMSO) may be toxic to

the cells.

Ensure the final concentration

of the solvent in the culture

medium is low (typically ≤

0.1%) and include a vehicle-

only control in your

experiments.
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Contamination: Cell culture or

reagents may be

contaminated.

Practice good cell culture

technique and use sterile

reagents to avoid

contamination.

Inconsistent results between

experiments

Variability in cell passage

number: Cells at different

passage numbers can exhibit

different phenotypes and

responses to treatment.

Use cells within a consistent

and defined passage number

range for all experiments.

Inconsistent incubation

conditions: Fluctuations in

temperature, CO2 levels, or

humidity can affect cell growth

and drug response.

Maintain consistent and

optimal incubation conditions

for all experiments.

Inconsistent reagent

preparation: Variations in the

preparation of C646 stock

solutions or other reagents can

lead to variability.

Prepare fresh stock solutions

regularly and ensure accurate

dilutions.

Quantitative Data Summary
Table 1: Reported IC50 and Ki Values for C646

Parameter Value Assay Condition Reference

Ki 400 nM
Cell-free p300 HAT

assay
[1][4]

Inhibition 86% at 10 µM
In vitro p300 HAT

assay
[1]

IC50 ~25 µM
p300 histone

acetyltransferase
[4]

Table 2: Exemplary C646 Incubation Conditions from Published Studies
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Cell Line
C646
Concentration

Incubation
Time

Observed
Effect

Reference

Prostate Cancer

Cells
20 µM 24 hours

Induction of

apoptosis
[6]

Gastric Epithelial

Cells (GES-1)
10 µM 6 hours

Reduced histone

H3 acetylation
[1]

SH-SY5Y

Neuroblastoma

Cells

20 µM 24 hours

Suppression of

TSA-induced

gene expression

[1]

Adipose-derived

Stem Cells
40 µM 24, 48, 72 hours

Time-dependent

inhibition of

proliferation

[2]

C3H10T1/2

Mouse

Fibroblasts

25 µM Not specified

Inhibition of

basal and TSA-

inducible histone

acetylation

Hepa1-6

Hepatoma Cells
20 µM 4 hours

Activation of

insulin signaling
[8]

Experimental Protocols
Protocol 1: General Cell-Based Assay for C646 Treatment

Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well for viability assays, 6-well

for protein extraction) at a density that will ensure they are in the logarithmic growth phase at

the time of treatment. Allow cells to adhere overnight.

C646 Preparation: Prepare a stock solution of C646 in DMSO (e.g., 10 mM). Dilute the stock

solution in fresh culture medium to the desired final concentrations.

Treatment: Remove the old medium from the cells and replace it with the medium containing

the desired concentrations of C646. Include a vehicle control (medium with the same final

concentration of DMSO as the highest C646 concentration).
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Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard

cell culture conditions (e.g., 37°C, 5% CO2).

Endpoint Analysis: After incubation, proceed with the desired downstream analysis, such as

a cell viability assay (e.g., MTT, CellTiter-Glo), Western blotting for protein expression or

histone acetylation, or RNA extraction for gene expression analysis.

Protocol 2: Western Blot for Histone Acetylation

Cell Lysis: Following C646 treatment, wash the cells with ice-cold PBS and lyse them in a

suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or

nitrocellulose membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for an acetylated histone mark

(e.g., anti-acetyl-H3, anti-acetyl-H4) overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1668185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normalization: To ensure equal loading, probe the membrane with an antibody against a

loading control protein, such as total histone H3 or β-actin.
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Caption: C646 competitively inhibits p300/CBP, blocking protein acetylation.
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Caption: General workflow for cell-based experiments using C646 inhibitor.
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Caption: Key signaling pathways inhibited by C646 through p300/CBP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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